Alcuronium chloride

Overview

Description

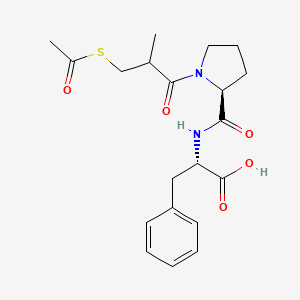

It is a semi-synthetic substance derived from C-toxiferine I, a bis-quaternary alkaloid obtained from the plant Strychnos toxifera . Alcuronium chloride is used primarily in medical settings to induce muscle relaxation during surgical procedures.

Mechanism of Action

Alcuronium chloride, also known as Alloferin, is a neuromuscular blocking (NMB) agent, alternatively referred to as a skeletal muscle relaxant . It is a semi-synthetic substance prepared from C-toxiferine I, a bis-quaternary alkaloid obtained from Strychnos toxifera .

Target of Action

This compound primarily targets the nicotinic acetylcholine receptors located at the neuromuscular junction . These receptors play a crucial role in transmitting signals from motor neurons to skeletal muscle fibers, initiating muscle contraction.

Mode of Action

As a competitive antagonist of nicotinic acetylcholine receptors, this compound binds to these receptors, preventing acetylcholine from binding and triggering muscle contraction . This action results in muscle relaxation, starting from the eyes and progressing to the limbs, neck, trunk, and finally the intercostal muscles .

Pharmacokinetics

It is excreted 70-90% unchanged in urine . The drug’s pharmacokinetics can be adequately described by a two-compartment open model .

Result of Action

The primary result of this compound’s action is skeletal muscle relaxation, which is useful in surgical procedures requiring muscle paralysis . It can also cause apnea due to phrenic nerve blockage and bronchoconstriction due to histamine release .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its duration of action is prolonged in states of low potassium, calcium, and protein, and in states of high magnesium and acidosis . Additionally, its action can be readily reversed by neostigmine .

Biochemical Analysis

Biochemical Properties

Alcuronium chloride acts as a skeletal muscle relaxant . It interacts with nicotinic acetylcholine receptors at the neuromuscular junction, blocking the transmission of impulses from the nerves to the muscles . This interaction is characterized by the binding of this compound to the receptor, which inhibits the action of acetylcholine, a neurotransmitter responsible for muscle contraction .

Cellular Effects

This compound has several effects on cells. It can cause histamine release and blockage of the sympathetic ganglia, including the adrenal medulla, which could lead to hypotension . It can also cause apnea due to phrenic blockage, but bronchoconstriction can occur from the histamine release . It does not have any effect on intraocular pressure .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the nicotinic acetylcholine receptors at the neuromuscular junction . By binding to these receptors, it blocks the action of acetylcholine, preventing muscle contraction . This makes this compound an effective skeletal muscle relaxant .

Temporal Effects in Laboratory Settings

This compound has a rapid onset of action and is observed to have a much shorter duration of neuromuscular blocking action than its parent compound, C-toxiferine I . Its pharmacological action can be readily reversed by neostigmine .

Metabolic Pathways

This compound is not metabolized and is excreted 70-90% unchanged in urine . This suggests that it does not significantly interact with enzymes or cofactors in metabolic pathways.

Transport and Distribution

Given its role as a neuromuscular blocking agent, it is likely that it is transported to and acts at the neuromuscular junction .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the neuromuscular junction where it interacts with nicotinic acetylcholine receptors .

Preparation Methods

Alcuronium chloride is synthesized from C-toxiferine I. The synthetic route involves the replacement of both N-methyl groups with N-allyl moieties, resulting in N,N-diallyl-bis-nortoxiferine, which is recognized as alcuronium . The inclusion of allylic functions enhances the potential for biotransformation, leading to a shorter duration of neuromuscular blocking action compared to its parent compound, C-toxiferine I .

Chemical Reactions Analysis

Alcuronium chloride undergoes various chemical reactions, including:

Substitution Reactions: The replacement of N-methyl groups with N-allyl moieties is a key substitution reaction in its synthesis.

Biotransformation: The allylic functions in this compound present an enhanced potential area for biotransformation.

The major product formed from these reactions is N,N-diallyl-bis-nortoxiferine .

Scientific Research Applications

Alcuronium chloride has several scientific research applications:

Comparison with Similar Compounds

Alcuronium chloride is similar to other neuromuscular blocking agents such as tubocurarine and pancuronium. it has a more rapid onset of action and is approximately 1.5 times as potent as tubocurarine . Unlike tubocurarine, this compound produces little histamine release and has a shorter duration of action . Similar compounds include:

Tubocurarine: A non-depolarizing neuromuscular blocking agent with a longer duration of action.

Pancuronium: Another non-depolarizing neuromuscular blocking agent with a longer duration of action and different side effect profile.

This compound’s unique properties, such as its rapid onset and shorter duration of action, make it a valuable compound in medical and research settings.

Properties

IUPAC Name |

(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N4O2.2ClH/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49;;/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2;2*1H/q+2;;/p-2/b29-13-,30-14-,33-25-,34-26-;;/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYGBGOXCJJJGC-GKLGUMFISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23214-96-2 (Parent) | |

| Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045414 | |

| Record name | Alcuronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15180-03-7 | |

| Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcuronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcuronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALCURONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490DW6501Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does alcuronium chloride achieve neuromuscular blockade?

A1: this compound acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. [, , , , ] It competes with acetylcholine for binding to these receptors, preventing depolarization of the muscle fiber and ultimately leading to muscle relaxation. [, , ]

Q2: What makes this compound particularly interesting for studying receptor structure-activity relationships?

A2: The ability of this compound to release histamine, albeit with lower potency than tubocurarine, offers a unique avenue for studying receptor structure requirements for histamine release. [] This characteristic allows researchers to explore the molecular features essential for triggering this response.

Q3: Are there specific patient populations that exhibit altered sensitivity to this compound?

A3: Yes. Research indicates that patients with myasthenia gravis demonstrate increased sensitivity to this compound compared to individuals without the condition. [, ] This heightened sensitivity necessitates careful dosage adjustments during surgical procedures. Burn patients also exhibit an increased requirement for this compound compared to general surgery patients. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight, they do mention that this compound is a synthetic derivative of toxiferine, a naturally occurring curare alkaloid. [, , ] Further research into chemical databases would be necessary to obtain the precise molecular formula and weight.

Q5: How is the structure of this compound related to its neuromuscular blocking activity?

A5: Although not explicitly detailed in the abstracts, research suggests that the presence of two quaternary ammonium groups, introduced by substituting allyl radicals in toxiferine, is crucial for the neuromuscular blocking action of this compound. [] Further structure-activity relationship studies are necessary to fully elucidate the contributions of specific structural moieties.

Q6: What are the primary clinical applications of this compound?

A6: this compound is primarily used as a neuromuscular blocking agent during surgical procedures to facilitate intubation and provide muscle relaxation. [, , , , , ] It's considered a medium-duration muscle relaxant, offering a balance between onset time and duration of action. [, , ]

Q7: Are there any documented cases of adverse reactions to this compound?

A7: Yes, rare instances of anaphylactic shock related to this compound have been reported, highlighting the importance of thorough patient history and allergy testing before administration. [, ]

Q8: How do the cardiovascular effects of this compound compare to other neuromuscular blocking agents?

A8: Studies comparing this compound to other muscle relaxants, such as pancuronium bromide, suggest differences in their cardiovascular effects. [, , ] While the provided abstracts do not provide detailed comparative data, they emphasize the need for careful selection of muscle relaxants based on individual patient characteristics and the specific surgical procedure.

Q9: How does the use of this compound in anesthesia impact cerebral blood flow?

A9: Research indicates that the administration of this compound during anesthesia induction can influence cerebral blood flow velocity. [] This effect underscores the importance of careful monitoring, particularly in patients with cerebrovascular disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine](/img/structure/B1666755.png)